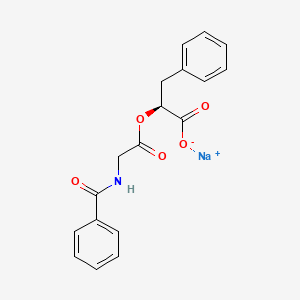
O-Hippuryl-L-beta-phenyllacticacidsodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a chemical compound with the molecular formula C18H16NNaO5 and a molar mass of 349.31 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves several steps. One common method includes the reaction of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, such as sodium hydroxide, to form the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
O-Hippuryl-L-beta-phenyllactic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
O-Hippuryl-L-beta-phenyllactic acid sodium salt can be compared with other similar compounds, such as:
Hippuric acid: A precursor in the synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
L-beta-phenyllactic acid: Another precursor used in the synthesis process.
Other sodium salts of organic acids: These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Eigenschaften
Molekularformel |
C18H16NNaO5 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
sodium;(2S)-2-(2-benzamidoacetyl)oxy-3-phenylpropanoate |
InChI |
InChI=1S/C18H17NO5.Na/c20-16(12-19-17(21)14-9-5-2-6-10-14)24-15(18(22)23)11-13-7-3-1-4-8-13;/h1-10,15H,11-12H2,(H,19,21)(H,22,23);/q;+1/p-1/t15-;/m0./s1 |
InChI-Schlüssel |
JKYQSWBXUUFAAL-RSAXXLAASA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
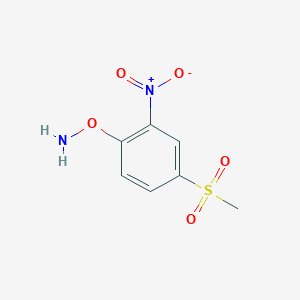
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)

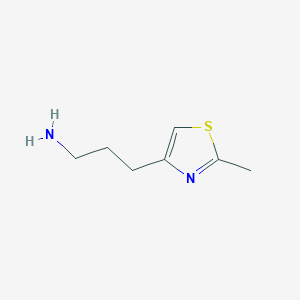

![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
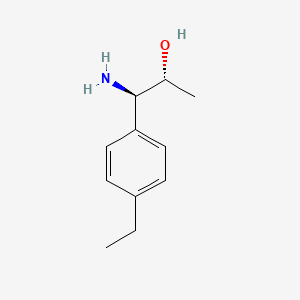
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)

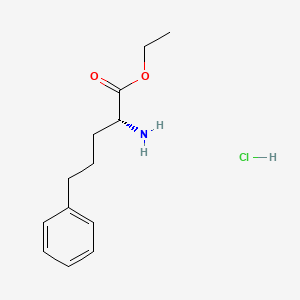
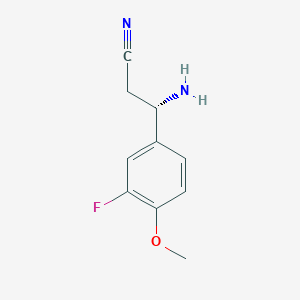
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)

